Selective A2A Adenosine Receptor Agonism Versus Broad-Spectrum Analogs
In a direct head-to-head pharmacological comparison of adenosine analogs in rat PC12 cell membranes, 2-fluoroadenosine was the only compound tested that exhibited selectivity for the A2A receptor subtype, with a selectivity ratio of 4.8-fold for A2A over A1. This is in stark contrast to the reference compound, N6-cyclopentyl-5'-chloroadenosine, which showed extreme (900-fold) A1 selectivity, and adenosine itself, which is non-selective [1].
| Evidence Dimension | A2A versus A1 receptor selectivity ratio |
|---|---|
| Target Compound Data | 4.8-fold selectivity for A2A over A1 |
| Comparator Or Baseline | N6-Cyclopentyl-5'-chloroadenosine: 900-fold selectivity for A1 over A2A; Adenosine: Non-selective |
| Quantified Difference | Unique A2A selectivity among tested analogs |
| Conditions | Adenylate cyclase assay in rat fat cell (A1) and PC12 cell (A2A) membranes |
Why This Matters
This unique selectivity profile makes 2-fluoroadenosine a critical tool for isolating and studying A2A receptor-mediated physiological and pathological processes, unlike non-selective adenosine or A1-selective analogs.
- [1] Daly JW, et al. Agonist activity of 2- and 5'-substituted adenosine analogs and their N6-cycloalkyl derivatives at A1- and A2-adenosine receptors coupled to adenylate cyclase. Biochem Pharmacol. 1992 Mar 3;43(5):1089-93. View Source
